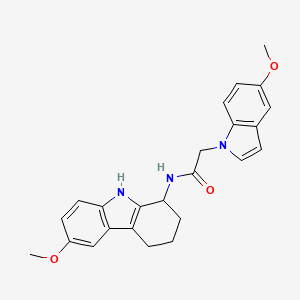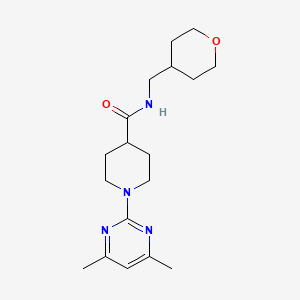
1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperidine ring is introduced through a nucleophilic substitution reaction.
- Common reagents include piperidine and suitable halogenated intermediates.
Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group:
- This step involves the reaction of the piperidine derivative with tetrahydro-2H-pyran-4-ylmethyl chloride or a similar reagent.
- The reaction is typically carried out under basic conditions to promote nucleophilic substitution.
Formation of the Carboxamide Group:
- The final step involves the introduction of the carboxamide group through an amidation reaction.
- Reagents such as carboxylic acids or their derivatives (e.g., acid chlorides) are used in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
- Large-scale reactions would be conducted in batch or continuous flow reactors, with careful control of reaction conditions to maximize efficiency.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
- Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
-
Reduction:
- Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to the formation of reduced derivatives.
- Typical reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine nitrogen.
- Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
- Oxidizing agents: hydrogen peroxide, m-CPBA, potassium permanganate.
- Reducing agents: LAH, NaBH4.
- Substitution reagents: alkyl halides, acyl chlorides, sulfonyl chlorides.
- Reaction conditions: typically involve solvents like dichloromethane, ethanol, or acetonitrile, with temperature control ranging from -78°C to room temperature.
Major Products:
- Oxidized derivatives (e.g., N-oxides).
- Reduced derivatives (e.g., amines, alcohols).
- Substituted derivatives (e.g., alkylated, acylated, or sulfonylated products).
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Applied in the formulation of products requiring specific chemical functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Pyrimidine Ring:
- Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
- Reagents like ammonia or amines, along with catalysts, are used to facilitate the formation of the pyrimidine ring.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide depends on its specific application:
-
Biological Activity:
- The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
- It could inhibit or activate biological pathways, leading to therapeutic outcomes.
-
Chemical Reactivity:
- The compound’s reactivity is influenced by the presence of functional groups, such as the pyrimidine ring and the carboxamide group.
- It can participate in various chemical reactions, contributing to its utility in synthetic chemistry.
Comparison with Similar Compounds
-
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide:
- Lacks the tetrahydro-2H-pyran-4-ylmethyl group, which may affect its biological and chemical properties.
-
N-(Tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide:
- Lacks the pyrimidine ring, which may influence its reactivity and potential applications.
Uniqueness:
- The presence of both the pyrimidine ring and the tetrahydro-2H-pyran-4-ylmethyl group in 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide contributes to its unique chemical and biological properties.
- This combination of functional groups may enhance its potential as a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C18H28N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(oxan-4-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N4O2/c1-13-11-14(2)21-18(20-13)22-7-3-16(4-8-22)17(23)19-12-15-5-9-24-10-6-15/h11,15-16H,3-10,12H2,1-2H3,(H,19,23) |
InChI Key |
AAHAVPKGAPSYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


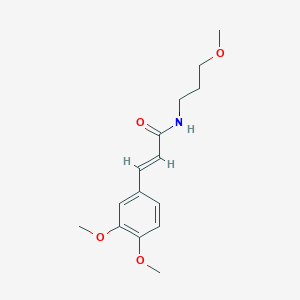
![(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11011336.png)
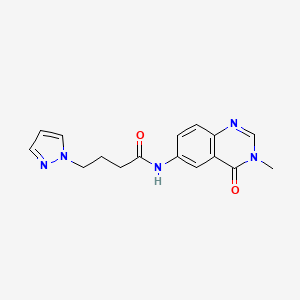
![methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate](/img/structure/B11011349.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11011354.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11011357.png)
![4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B11011361.png)
![2-chloro-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11011363.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11011380.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11011387.png)
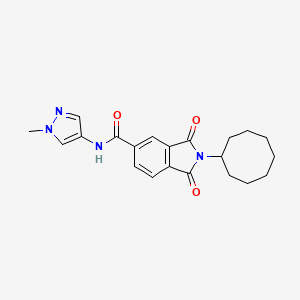
![Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11011398.png)
![1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11011401.png)
